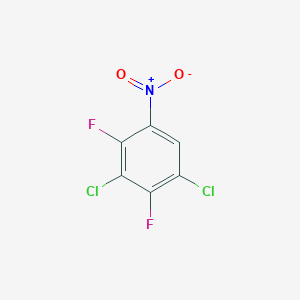

1,3-Dichloro-2,4-difluoro-5-nitrobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWALCRQILZGQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378829 | |

| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15952-70-2 | |

| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Dichloro 2,4 Difluoro 5 Nitrobenzene

Established Synthetic Routes for 1,3-Dichloro-2,4-difluoro-5-nitrobenzene

The synthesis of this compound is primarily achieved through well-documented pathways involving the strategic halogenation of suitable precursors. These methods are foundational in producing this highly functionalized aromatic compound for various applications in chemical research and industry.

Chlorination and Fluorination of Nitrobenzene (B124822) Precursors

A primary and direct route to synthesizing this compound involves the direct chlorination of a difluoronitrobenzene precursor. Specifically, 2,4-difluoronitrobenzene (B147775) serves as a common starting material. google.com This process is an electrophilic aromatic substitution, where the existing nitro and fluoro groups on the benzene (B151609) ring direct the incoming chlorine atoms to specific positions.

The reaction is typically carried out by treating 2,4-difluoronitrobenzene with chlorine gas in the presence of a catalyst and a polar solvent. google.com The nitro group, being a strong deactivating and meta-directing group, along with the ortho-, para-directing fluorine atoms, influences the regiochemical outcome of the chlorination, leading to the desired 3,5-dichloro substitution pattern.

Table 1: Synthesis of this compound via Chlorination

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Product |

|---|

This interactive table summarizes the reaction conditions for the synthesis of this compound as described in the provided text.

Halogen Exchange Reactions in the Synthesis of Fluorinated Nitrobenzenes

Halogen exchange (Halex) reactions represent a cornerstone in the synthesis of aromatic fluorides from their corresponding chlorides. wikipedia.org This nucleophilic aromatic substitution process is particularly effective for substrates activated by electron-withdrawing groups, such as the nitro group. wikipedia.org In a typical Halex process, an aryl chloride is heated with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF) or caesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.orgresearchgate.net

While a direct Halex synthesis starting from a tetrachloronitrobenzene to yield this compound is theoretically plausible, a more common application is the conversion of dichloronitrobenzenes to difluoronitrobenzenes. For instance, the synthesis of 1,3-difluoro-4-nitrobenzene from 1,3-dichloro-4-nitrobenzene illustrates this principle effectively. researchgate.net The reaction proceeds via a stepwise displacement of chloride ions by fluoride ions, with the chlorine atom ortho to the nitro group typically being more reactive. researchgate.net This established methodology provides a versatile pathway to various fluorinated nitroaromatics.

Catalytic Approaches in this compound Synthesis

Catalysis is integral to enhancing the efficiency and selectivity of synthetic routes for halogenated nitrobenzenes. In the direct chlorination of 2,4-difluoronitrobenzene, iodine is employed as a catalyst. google.com The iodine acts as a Lewis acid, polarizing the chlorine molecule and generating a more potent electrophile (Cl⁺), which is necessary to overcome the deactivating effect of the nitro and fluoro substituents on the aromatic ring.

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic organic chemistry have introduced more sophisticated strategies for the preparation and functionalization of highly substituted aromatic compounds, including the use of regioselective techniques and novel solvent systems like ionic liquids.

Regioselective Functionalization Techniques

Regioselectivity—the control over the position of chemical bond formation—is a critical challenge in the synthesis of polysubstituted benzenes. The synthesis of this compound from 2,4-difluoronitrobenzene is itself an example of a regioselective reaction. The directing effects of the substituents on the starting material guide the incoming chlorine atoms to the C-3 and C-5 positions.

Advanced methods focus on ligand-controlled catalysis to achieve high regioselectivity in the functionalization of C-F bonds, which are typically robust. researchgate.netsemanticscholar.org For instance, palladium-catalyzed reactions using specific N-heterocyclic carbene (NHC) ligands can enable the selective cleavage and functionalization of one C-F bond over another in polyfluorinated molecules. researchgate.netsemanticscholar.org While direct application to this compound may not be widely reported, these techniques represent the forefront of selective modification of polyhaloaromatic systems. researchgate.netsemanticscholar.org Similarly, iodine(I)/iodine(III) catalysis platforms have been developed for the regioselective 1,4-fluorofunctionalization of diene systems, showcasing the ongoing innovation in controlling the placement of fluorine in complex molecules. nih.gov

Use of Ionic Liquids in Synthesis Involving Halogenated Nitrobenzenes

Ionic liquids (ILs) have emerged as "green" alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and tunable properties. researchgate.netdcu.ieelectrochem.org In the context of halogenated nitrobenzene synthesis, ILs can serve as both solvents and catalysts.

Phosphonium ionic liquids have been demonstrated to be highly efficient and thermally stable phase-transfer catalysts for solid-liquid Halex reactions. researchgate.net They can accelerate the rate of fluoride-for-chloride substitution in compounds like 1,3-dichloro-4-nitrobenzene, enhancing the synthesis of fluorinated aromatics. researchgate.net The use of ILs can lead to higher conversion rates and improved reaction conditions compared to traditional solvent systems. researchgate.net Additionally, transition metal-based ionic liquids have been synthesized and used as effective catalysts for the reduction of aromatic nitro compounds to their corresponding anilines under mild conditions, often preventing undesired dehalogenation side reactions. researchgate.net This application is highly relevant for the transformation of this compound into its aniline (B41778) derivative. researchgate.net

Green Chemistry Approaches in this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of industrial chemicals to minimize environmental impact and enhance efficiency. One notable approach to the synthesis of this compound involves the utilization of industrial byproducts, a core tenet of waste valorization.

A patented synthetic method utilizes the distillation residues generated during the production of 2,4-dichloro-3-fluoronitrobenzene (B1295830) from the nitration of 2,6-dichlorofluorobenzene. google.com Instead of being discarded, these residues are used as the starting material. The process involves a subsequent chlorination with chlorine gas, followed by fluorination using potassium fluoride to yield the target molecule, 3,5-dichloro-2,4-difluoro nitrobenzene (an isomer of the title compound). google.com Finally, a reduction step can produce the corresponding aniline. google.com

This strategy offers several advantages from a green chemistry perspective:

Resource Efficiency: It reduces the need for virgin raw materials, leading to lower production costs and conservation of resources. google.com

This method highlights a practical application of green chemistry principles, demonstrating how industrial byproducts can be effectively repurposed to create valuable chemical intermediates, thereby fostering a more sustainable manufacturing ecosystem. google.com

Derivatization Reactions of this compound

The chemical behavior of this compound is characterized by the reactivity of its nitro group and halogen substituents. These functional groups allow for a variety of chemical transformations, making it a versatile building block.

The most common and synthetically useful transformation of this compound is the reduction of its nitro group to form 3,5-dichloro-2,4-difluoroaniline (B1223766). This aniline is a key intermediate in the synthesis of various pesticides, including the insecticide teflubenzuron (B33202). google.com

The reduction is typically achieved through catalytic hydrogenation. google.com The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Several catalysts have been proven effective for this transformation. google.com

Table 1: Catalysts for the Reduction of this compound

| Catalyst | Description |

|---|---|

| Iron powder (Fe) | A classical and cost-effective reagent for nitro group reduction in acidic media. |

| Raney Nickel (Raney-Ni) | A versatile hydrogenation catalyst, effective under hydrogen pressure. It has been used to reduce the nitro group in the closely related 3,5-dichloro-2,6-difluoronitrobenzene. proquest.com |

| Palladium on Carbon (Pd/C) | A highly efficient catalyst for hydrogenation, often allowing the reaction to proceed under mild conditions, such as room temperature. google.com |

A typical procedure involves placing this compound in a hydrogen absorption reactor with a 5% palladium-carbon catalyst and a solvent like dimethylformamide (DMF). Hydrogen gas is then introduced into the reaction mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction. The resulting 3,5-dichloro-2,4-difluoroaniline can then be isolated after filtration of the catalyst and distillation. google.com

The benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the four halogen atoms. This electronic nature makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms as a leaving group. The nitro group, being a powerful activating group, stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. nih.gov In this molecule, all four halogen atoms are either ortho or para to the nitro group, activating them towards nucleophilic attack.

Generally, in polyhalogenated aromatic systems activated by a nitro group, fluoride ions are better leaving groups than chloride ions in polar aprotic solvents. Therefore, it is expected that the fluorine atoms at positions 2 and 4 would be more readily displaced by nucleophiles compared to the chlorine atoms at positions 1 and 3. Strong nucleophiles such as alkoxides, amines, or thiolates can be used to displace the halogen atoms, leading to a wide range of substituted derivatives. This reactivity is fundamental to building more complex molecules from this halogenated scaffold. nih.gov

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu However, the reactivity of the aromatic ring towards electrophiles is highly dependent on the nature of the substituents already present.

The this compound ring is substituted with five powerful electron-withdrawing groups (two fluorine, two chlorine, and one nitro group). These groups strongly deactivate the ring towards electrophilic attack by pulling electron density away from the π-system. youtube.com This deactivation makes the aromatic ring significantly less nucleophilic and thus highly resistant to further substitution by electrophiles like nitronium ions (NO₂⁺) or halonium ions (Br⁺, Cl⁺).

Consequently, subjecting this compound to standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) is not expected to yield further substitution products. The synthesis of the molecule itself relies on an EAS reaction on a less deactivated precursor; for instance, 2,4-difluoronitrobenzene is chlorinated to introduce the two chlorine atoms. google.com This precursor, with only three deactivating groups, is sufficiently reactive for the electrophilic chlorination to occur, whereas the final pentasubstituted product is not.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The this compound molecule, possessing two carbon-chlorine bonds, has the potential to serve as the electrophilic partner in such cross-coupling reactions. The critical step in the catalytic cycle is the oxidative addition of the C-Cl bond to a Pd(0) complex. nobelprize.org Given the presence of two chlorine atoms, selective or double coupling could theoretically be achieved.

While specific examples of this particular molecule in palladium-catalyzed cross-coupling reactions are not extensively documented, the general reactivity of aryl chlorides in these transformations is well-established. researchgate.netnih.gov The reaction would likely require a sophisticated catalyst system, often involving electron-rich phosphine (B1218219) ligands, to facilitate the oxidative addition of the relatively strong C-Cl bonds. Such reactions would enable the introduction of alkyl, alkenyl, or aryl groups onto the benzene ring in place of the chlorine atoms, further demonstrating the synthetic utility of this compound as a versatile chemical intermediate.

Spectroscopic Characterization and Computational Studies of 1,3 Dichloro 2,4 Difluoro 5 Nitrobenzene

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene can be determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework and the electronic environment of the constituent atoms.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the immediate electronic environment of fluorine atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical data.

¹H NMR of Related Dichloronitrobenzenes:

| Compound | Solvent | Chemical Shift (ppm) |

| 1,4-dichloro-2-nitrobenzene (B41259) | CDCl₃ | A: 7.887, B: 7.51 |

| 2,4-dichloro-1-nitrobenzene | CDCl₃ | A: 7.873, B: 7.574, C: 7.410 |

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR of a Related Dichlorofluorobenzene:

| Compound |

| 1,3-Dichloro-2-fluorobenzene |

A representative spectrum is available on SpectraBase.

¹⁹F NMR of a Related Difluoronitrobenzene:

| Compound |

| 1,2-Difluoro-4-nitrobenzene |

A representative spectrum is available on SpectraBase.

Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of the two chlorine atoms.

While the specific mass spectrum for this compound is not publicly available, the NIST WebBook provides mass spectra for related compounds such as Benzene (B151609), 1,3-dichloro-2,4,5,6-tetrafluoro- and Benzene, 2,4-dichloro-1-nitro-, which can offer insights into potential fragmentation pathways.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for the nitro group (NO₂) stretching vibrations, as well as absorptions corresponding to the C-Cl, C-F, and aromatic C-H and C=C bonds. The NIST WebBook contains vapor-phase IR spectrum data for 1,3-Dichloro-2-nitrobenzene, which can serve as a reference for the vibrational modes of a dichloronitro-substituted benzene ring. spectrabase.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, attached to the polychlorofluorinated benzene ring is expected to result in characteristic absorption bands in the UV region.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. Although a crystal structure for this compound has not been reported, the structures of related fluorodinitrobenzenes, such as 1-fluoro-2,4-dinitrobenzene, have been studied. ebi.ac.uk These studies reveal key structural features that are likely to be present in the target molecule, such as the planarity of the benzene ring and the orientation of the nitro groups relative to the ring, which is influenced by the presence of adjacent halogen substituents. The crystal structure of N′-(2,4-Dinitrophenyl)-2-fluorobenzohydrazide has also been determined, providing further insight into the solid-state conformation of fluorinated dinitrophenyl moieties. researchgate.net

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the molecular orbital energies, electron density distribution, and other electronic properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitroaromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. bohrium.comfigshare.com For nitroaromatic compounds, QSAR modeling is a well-established approach to predict their toxicological profiles, thus minimizing the need for extensive animal testing. nih.gov

The fundamental principle of QSAR is to establish a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. These descriptors can be categorized into several types:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms of a certain type (e.g., oxygen, nitrogen), and counts of specific molecular fragments. bohrium.comfigshare.com

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for predicting reactivity.

A typical QSAR study for nitroaromatic compounds involves several key steps:

Data Set Collection: A dataset of nitroaromatic compounds with experimentally determined biological activity (e.g., toxicity, mutagenicity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Regression (SVR), are used to build a model that links the descriptors to the activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and accuracy. nih.govmdpi.com

For nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces are often significant contributors to their toxicity. nih.gov The presence of the nitro group and other substituents on the benzene ring has a profound effect on the chemical properties and, consequently, the toxicity of these compounds.

Below is an interactive data table summarizing common descriptor types used in QSAR studies of nitroaromatic compounds.

| Descriptor Category | Examples | Relevance to Nitroaromatics |

| Constitutional | Molecular Weight, Atom Counts (O, N) | Simple indicators of molecular size and composition. |

| Physicochemical | LogP (Hydrophobicity) | Important for membrane permeability and bioavailability. |

| Quantum Chemical | ELUMO, EHOMO | Relates to electrophilicity and reactivity. |

| Electronic | Dipole Moment | Influences intermolecular interactions. |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the dynamic behavior of a compound like this compound at an atomic level.

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting particles. A typical MD simulation workflow includes:

System Setup: A 3D model of the molecule is placed in a simulation box, often with a solvent (e.g., water) to mimic physiological conditions.

Force Field Assignment: A force field is chosen to describe the potential energy of the system. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.

Production Run: The simulation is run for a specific period, and the trajectory (positions and velocities of atoms over time) is saved for analysis.

For a small organic molecule like this compound, MD simulations could be used to study its aggregation behavior, interactions with biological macromolecules (like proteins or DNA), and its diffusion in different environments. However, a review of the current scientific literature did not yield specific MD simulation studies conducted on this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a substituted benzene ring like this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the nitro group to the benzene ring.

The orientation of the nitro group relative to the plane of the benzene ring can be influenced by the presence of adjacent substituents (in this case, chlorine and fluorine atoms) due to steric hindrance. Computational chemistry methods, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for performing conformational analysis.

The process typically involves:

Defining the Rotational Coordinate: The dihedral angle describing the rotation of the nitro group is systematically varied.

Energy Calculation: For each value of the dihedral angle, the energy of the molecule is calculated.

Plotting the Energy Landscape: The calculated energies are plotted against the dihedral angle to generate a potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them.

This analysis provides valuable information about the preferred three-dimensional structure of the molecule, which in turn influences its physical properties and how it interacts with other molecules. At present, specific studies detailing the conformational analysis and energy landscapes of this compound are not available in the peer-reviewed literature.

Applications of 1,3 Dichloro 2,4 Difluoro 5 Nitrobenzene in Specialized Chemical Synthesis

Intermediate in Pharmaceutical Manufacturing

Halogenated nitrobenzenes are frequently utilized as precursors in the synthesis of biologically active molecules for the pharmaceutical industry. ontosight.ai The unique electronic properties conferred by the halogen and nitro groups on 1,3-dichloro-2,4-difluoro-5-nitrobenzene make it a valuable starting material for creating novel therapeutic agents.

The chemical structure of this compound is a platform for developing new drug candidates. The nitro group can be readily reduced to an amine (aniline derivative), which is a common precursor for a vast array of pharmaceutical compounds. smolecule.com Simultaneously, the chlorine and fluorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. smolecule.com Aromatic compounds with similar halogenation and functionalization patterns are known to be part of molecules investigated for antimicrobial and anti-inflammatory properties. smolecule.com The reactivity of this compound allows chemists to use it as a scaffold, attaching different pharmacophores to explore and identify new therapeutic effects.

In medicinal chemistry, the process of drug design and optimization heavily relies on modifying chemical structures to enhance efficacy, selectivity, and pharmacokinetic properties. The incorporation of fluorine into drug candidates has become a key strategy to improve metabolic stability and binding affinity. jmu.edu The this compound molecule provides a pre-built scaffold containing strategically placed fluorine atoms.

Quinolone and, more specifically, fluoroquinolone antibiotics represent a critical class of synthetic antibacterial agents used to treat a wide range of bacterial infections. nih.govresearchgate.net A defining structural feature of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position of the quinolone scaffold, which dramatically increases the compound's potency against bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com

While direct synthesis pathways from this compound are not extensively documented in public literature, halogenated and nitrated aromatic compounds are fundamental starting materials for building the core structures of such pharmaceuticals. The 2,4-difluorophenyl substituent, which can be derived from a precursor like this compound, is known to be incorporated into certain fluoroquinolones to modulate their activity spectrum and potency. nih.gov The compound serves as a valuable source for the fluorinated phenyl fragment, which is essential for the synthesis of advanced quinolone analogues and other fluorinated heterocyclic drug candidates.

| Drug Development Phase | Application of this compound | Key Chemical Transformations |

| Discovery | Serves as a starting scaffold for new chemical entities. | Reduction of nitro group to amine. |

| Lead Optimization | Provides a fluorinated core for SAR studies. | Nucleophilic substitution of chlorine atoms. |

| Synthesis | Acts as a precursor for key structural motifs (e.g., 2,4-difluorophenyl). | Formation of heterocyclic ring systems. |

Building Block for Agrochemicals Development

Similar to its role in pharmaceuticals, this compound is a key intermediate in the agrochemical sector for the production of modern crop protection products. ontosight.ai The presence of fluorine in active ingredients is a well-established method for enhancing the efficacy of pesticides. jmu.edu

Many commercial herbicides are built upon halogenated aromatic cores. nbinno.comresearchgate.net The structure of this compound provides a robust and highly functionalized starting point for synthesizing herbicidal molecules. The compound's reactive sites allow for its integration into various classes of herbicides. For instance, after reduction of the nitro group to an aniline (B41778), the resulting 3,5-dichloro-2,4-difluoroaniline (B1223766) can be used to construct more complex active ingredients. This aniline derivative is a building block for various heterocyclic systems known to possess herbicidal activity, such as those found in triazole or phenoxypyridine-based herbicides. researchgate.netresearchgate.net

| Herbicide Class | Role of Halogenated Aromatic Precursor |

| Phenoxypyridines | Forms the core phenyl ring to which the pyridinoxy group is attached. researchgate.net |

| Triazoles | Serves as the starting material for the substituted phenyl group attached to the triazole ring. researchgate.net |

| Thiocarbamates | Used in developing next-generation herbicides with improved stability by replacing labile moieties with stable heterocyclic rings derived from such precursors. nih.gov |

A significant application of this compound is its use as a crucial intermediate in the synthesis of specific insecticidal compounds. google.comgoogle.com It is a key precursor for the production of benzoylurea (B1208200) insecticides, a class of insect growth regulators that function by inhibiting chitin (B13524) biosynthesis. jmu.edu

One prominent example is the synthesis of the insecticide teflubenzuron (B33202). google.com In this process, this compound undergoes a catalytic hydrogenation or reduction with agents like iron powder to convert the nitro group into an amine, yielding the intermediate 3,5-dichloro-2,4-difluoroaniline. google.com This aniline is then reacted with 2,6-difluorobenzoyl isocyanate in an addition reaction to produce the final active ingredient, teflubenzuron. google.com This synthesis pathway highlights the compound's direct and essential role in manufacturing commercially important insecticides.

Contribution to Pesticidal Compositions

This compound is a key starting material in the synthesis of specific benzoylurea insecticides, a class of compounds known for inhibiting chitin synthesis in insects. google.comfao.org A prominent example is its role in the production of Teflubenzuron, an insecticide used to control a variety of pests in crops. google.comfao.orgnih.gov

The synthesis of Teflubenzuron from this compound involves a multi-step process. The initial compound is first reduced to its corresponding aniline derivative, which then serves as the core structure for building the final pesticide molecule. google.com A patent for the synthesis of Teflubenzuron (referred to as pyrifluron or Fufenuron) outlines this pathway, highlighting the indispensable role of this compound. google.com

The general synthesis pathway is as follows:

Hydrogenation/Reduction : The nitro group (-NO₂) of this compound is reduced to an amino group (-NH₂). This transformation creates the crucial intermediate, 3,5-dichloro-2,4-difluoroaniline. google.com This reduction can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas or iron powder. google.com

Addition Reaction : The resulting 3,5-dichloro-2,4-difluoroaniline is then reacted with 2,6-difluorobenzoyl isocyanate in an addition reaction to form the final Teflubenzuron molecule. google.com

This synthetic route underscores the importance of this compound as a foundational precursor, as the specific arrangement of its chloro and fluoro substituents is integral to the biological activity of the resulting insecticide. google.comnih.gov

| Step | Reactant | Transformation | Product | Role of this compound |

|---|---|---|---|---|

| 1 | This compound | Catalytic Hydrogenation (Reduction of Nitro Group) | 3,5-Dichloro-2,4-difluoroaniline | Direct Precursor |

| 2 | 3,5-Dichloro-2,4-difluoroaniline + 2,6-Difluorobenzoyl isocyanate | Addition Reaction | Teflubenzuron | Provides the core dichlorodifluorophenyl moiety |

Raw Material in Advanced Materials Science

The presence of multiple halogen atoms, particularly fluorine, makes this compound a compound of interest in materials science. Fluorinated aromatic materials are sought after for their high thermal stability, chemical resistance, and unique electronic properties. technologypublisher.comrsc.org

Fluorinated organic materials are integral to the development of modern electronic and optoelectronic devices. technologypublisher.comrsc.org The incorporation of fluorine atoms into a conjugated organic system significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification enhances the material's resistance to oxidative degradation and can facilitate electron injection, a desirable property for creating organic n-type or ambipolar semiconductors. rsc.org

While direct applications of this compound in finished materials are not widely documented, its structure makes it a valuable precursor. The high degree of halogenation can impart properties such as lower flammability and increased stability under extreme environmental conditions, making it a candidate for synthesizing robust polymers and specialized coatings. technologypublisher.com

As a building block, this compound can be used to synthesize more complex monomers for high-performance polymers and composites. The reactivity of the nitro group allows for its conversion to a wide range of other functional groups, enabling its incorporation into polymer backbones like polyamides or polyimides. The resulting fluorinated polymers are expected to exhibit enhanced thermal stability and moisture resistance, properties that are critical for applications in optoelectronics, including Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). technologypublisher.com

Research into fluorinated nitroaromatic compounds has identified them as promising energetic materials. researchgate.netresearchgate.net The introduction of fluorine into a nitrobenzene (B124822) structure can significantly increase the density and detonation performance compared to non-fluorinated analogues like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net Studies on a series of fluorodinitrobenzenes, which are structurally related to this compound, show that these compounds can exhibit detonation properties comparable to TNT while also possessing low mechanical sensitivity, a key safety feature. researchgate.net

The effects of fluoro substituents on the energy and safety of these compounds have been explored, revealing that the increased density from fluorine introduction is a primary reason for the enhanced detonation velocity and pressure. researchgate.net Furthermore, many of these compounds have been identified as potential low-sensitivity melt-cast carriers or energetic plasticizers. researchgate.net

| Compound | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (p, GPa) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) |

|---|---|---|---|---|

| 1,3-Difluoro-2,4-dinitrobenzene | 6703 | 21.3 | > 40 | > 360 |

| 1,5-Difluoro-2,4-dinitrobenzene | 6978 | 23.7 | > 40 | > 360 |

| 2,4,6-Trinitrotoluene (TNT) | 6950 | 21.0 | 15 | 353 |

Precursor for Dyes and Pigments

Nitroaromatic compounds are foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. ontosight.aiepa.govnih.gov The standard synthetic pathway involves the chemical reduction of the nitro group to an amine. epa.govnih.gov This resulting aromatic amine can then undergo diazotization (treatment with a nitrous acid source) to form a highly reactive diazonium salt. This salt is subsequently coupled with another aromatic compound (a coupling component) to form the characteristic -N=N- azo linkage, which is the chromophore responsible for the color of azo dyes. nih.gov

This compound fits perfectly into this synthetic paradigm. Its nitro group can be readily reduced to form 3,5-dichloro-2,4-difluoroaniline. google.com This aniline is a versatile intermediate that can be diazotized and coupled with various naphthol, phenol, or aniline derivatives to produce a range of azo dyes and pigments. The presence of the four halogen atoms on the phenyl ring would be expected to influence the final color and properties such as lightfastness and chemical stability of the resulting dye. upb.ro While 1,3-dichloro-5-nitrobenzene (a related compound) is noted for its use in producing dyes due to its chromophoric properties, the same principle applies directly to its fluorinated analogue. ontosight.ai

Environmental and Toxicological Considerations in Research on 1,3 Dichloro 2,4 Difluoro 5 Nitrobenzene

Environmental Fate and Pathways

The environmental behavior of a chemical is dictated by its stability, degradation pathways, and mobility between environmental compartments such as soil, water, and air.

Nitroaromatic compounds are known for their relative persistence in the environment. nih.govresearchgate.net This recalcitrance stems from the chemical stability of the aromatic ring, which is further enhanced by the electron-withdrawing nature of the nitro group, making the compound resistant to oxidative degradation. nih.gov The presence of halogen substituents, particularly chlorine and fluorine, generally increases the stability and persistence of aromatic compounds.

Despite this inherent stability, microbial degradation pathways for some chlorinated nitroaromatic compounds have been identified. nih.gov For instance, certain bacteria have evolved to utilize these compounds as sources of carbon and nitrogen. nih.gov Studies on dichloronitrobenzene (DCNB) isomers have shown they can be biodegraded under aerobic conditions. nih.gov Bacteria isolated from contaminated sites, such as Diaphorobacter sp. JS3050 and JS3051, have demonstrated the ability to grow on 3,4-DCNB and 2,3-DCNB, respectively. nih.govnih.govasm.org The initial step in these aerobic pathways often involves a ring-hydroxylating dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, releasing the nitro group as nitrite. nih.gov

Given the structure of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, it is plausible that similar microbial degradation could occur, although the combination of four halogen substituents may present a significant challenge for existing microbial enzymes, potentially leading to slower degradation rates or requiring specialized microbial consortia.

Table 1: Research Findings on the Biodegradation of Related Halogenated Nitroaromatic Compounds

| Compound | Organism/System | Pathway Type | Key Findings |

|---|---|---|---|

| 2,3-Dichloronitrobenzene | Diaphorobacter sp. JS3051 | Aerobic | Utilized as sole source of carbon, nitrogen, and energy; degradation initiated by a dioxygenase. nih.govnih.gov |

| 3,4-Dichloronitrobenzene | Diaphorobacter sp. JS3050 | Aerobic | Growth on 3,4-DCNB with release of nitrite; involves a putative nitroarene dioxygenase. nih.gov |

| 3-Chloronitrobenzene | Diaphorobacter sp. JS3051 | Aerobic | Degraded via the same catabolic pathway as 2,3-dichloronitrobenzene. asm.orgasm.org |

| 4-Chloronitrobenzene | Comamonas sp. CNB-1 | Aerobic | Degraded through a partially reductive pathway. nih.gov |

Photodegradation is another significant environmental fate process for nitroaromatic compounds. These compounds can absorb light in the solar spectrum, which can lead to their transformation. Direct photolysis of nitrobenzene (B124822) in water can occur, though the process may be slow. acs.org The efficiency of photodegradation is often enhanced in the presence of photosensitizing agents or through photocatalysis, for example, using semiconductor particles like titanium dioxide (TiO₂). acs.orgacs.org

Research on halogenated benzenes indicates they can undergo photoreductive dechlorination in aqueous environments. nih.gov For this compound, it is anticipated that photodegradation could proceed through several mechanisms, including dechlorination, defluorination, or transformation of the nitro group. The specific pathway and rate would depend on environmental conditions such as the presence of natural photosensitizers (e.g., humic acids in water) and the intensity of solar radiation.

The distribution of a chemical in the environment is governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (log Kₒw). For 2,4-dichloronitrobenzene, a structural isomer, the log Kₒw is 3.07 and the water solubility is 188 mg/L at 20°C. industrialchemicals.gov.au These values suggest a moderate tendency to adsorb to organic matter in soil and sediment, and a potential for bioaccumulation. The compound this compound is expected to have similar properties, indicating it would not be highly mobile in soil but could partition into aquatic ecosystems and persist.

Environmental fate and transport can be simulated using computational tools like chemistry transport models (CTMs) or Mackay-type fugacity models. env.go.jphereon.de These models predict how a chemical will be distributed among air, water, soil, and biota based on its properties and environmental parameters. env.go.jphereon.de To accurately model this compound, specific experimental data on its solubility, vapor pressure, and partition coefficients would be required.

No specific ecotoxicity data for this compound are publicly available. However, data from related dichloronitrobenzene and fluoronitrobenzene isomers indicate that this class of compounds is generally harmful or toxic to aquatic organisms. thermofisher.comtcichemicals.com Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC₅₀) or causes an effect in 50% of the population (EC₅₀) over a short period. Research on analogous compounds provides a strong indication that this compound could pose a risk to aquatic ecosystems.

Table 2: Aquatic Ecotoxicity Data for Structurally Similar Compounds

| Compound | Species | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| 1,2-Dichloro-3-nitrobenzene | Daphnia magna (crustacean) | 48-h EC₅₀ (immobilization) | 1,600 µg/L | env.go.jp |

| 1,2-Dichloro-3-nitrobenzene | Danio rerio (zebrafish) | 96-h LC₅₀ | 3,800 µg/L | env.go.jp |

| 1,2-Dichloro-3-nitrobenzene | Chlorella pyrenoidosa (green alga) | 96-h EC₅₀ (growth inhibition) | 2,900 µg/L | env.go.jp |

| 2,4-Dichloronitrobenzene | Aquatic Organisms | - | Toxic to aquatic life with long lasting effects. | thermofisher.com |

| 2,5-Dichloronitrobenzene | Cyprinus carpio (carp) | 96-h LC₅₀ | 5.537 mg/L | fishersci.com |

Mechanistic Toxicology and Risk Assessment in Research Contexts

Understanding the mechanisms of toxicity is crucial for assessing the risks associated with handling new chemical entities in a research setting. For nitroaromatic compounds, the primary mechanism of toxicity involves the metabolic activation of the nitro group.

The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself but by reactive intermediates formed during its metabolism. scielo.brnih.gov This process, known as bioactivation, is a central theme in the toxicology of this chemical class. scielo.brnih.gov

The key steps are:

Nitroreduction: In the body, enzymes known as nitroreductases, such as NADPH:cytochrome P-450 reductase, can reduce the nitro group (NO₂) in a stepwise fashion. mdpi.comlmaleidykla.lt The first step is a one-electron reduction to form a nitro anion radical. mdpi.com

Oxidative Stress: Under normal oxygen (aerobic) conditions, this nitro anion radical can rapidly transfer its extra electron to molecular oxygen (O₂), creating a superoxide (B77818) anion radical (O₂⁻). This process regenerates the original nitroaromatic compound, which can then be reduced again. This "futile cycling" leads to the continuous production of reactive oxygen species (ROS), such as superoxide, which can overwhelm the cell's antioxidant defenses and cause oxidative stress. nih.govmdpi.com Oxidative stress can damage cellular components like lipids, proteins, and DNA. mdpi.com

Formation of Reactive Intermediates: Under low oxygen (hypoxic or anaerobic) conditions, the nitro anion radical can undergo further reduction to form nitroso (NO) and N-hydroxylamino (NHOH) derivatives. nih.gov

Macromolecular Adducts: These N-hydroxylamino intermediates are highly reactive electrophiles. They can covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA, to form DNA adducts. nih.govuconn.edunih.govnih.gov The formation of these adducts is a key event that can lead to mutations during DNA replication if not repaired, which is believed to be the primary mechanism for the mutagenicity and carcinogenicity of many nitroaromatic compounds. nih.govuconn.edu

Table 3: Bioactivation Pathway of Nitroaromatic Compounds

| Step | Reaction | Conditions | Key Product(s) | Toxicological Consequence |

|---|---|---|---|---|

| 1 | One-electron reduction of the nitro group. | Aerobic / Anaerobic | Nitro anion radical | Initiates redox cycling or further reduction. |

| 2 | Electron transfer from radical to oxygen. | Aerobic | Superoxide anion radical | Oxidative stress, cellular damage. nih.govmdpi.com |

| 3 | Further reduction of the nitro group. | Anaerobic / Hypoxic | Nitroso and N-hydroxylamino intermediates | Highly reactive electrophiles. nih.gov |

Due to these well-established mechanisms for the broader class of nitroaromatic compounds, this compound should be handled in a research context with the assumption that it has the potential to be metabolically activated to toxic, mutagenic, and potentially carcinogenic intermediates.

Genotoxicity and Mutagenicity Studies of Related Compounds

Direct genotoxicity and mutagenicity data for this compound are not extensively available in public literature. Therefore, understanding its potential effects relies on examining structurally related compounds, such as other halogenated nitrobenzenes. Research into analogous compounds reveals a complex picture, with results varying based on the specific chemical structure and the assay system used.

For instance, the parent compound, nitrobenzene, has generally yielded negative results in most genotoxicity assays, including tests for mutations in bacteria and for genetic damage in most mammalian test systems. nih.gov It did not induce unscheduled DNA synthesis in cultured human or rat hepatocytes. nih.gov This has led to the hypothesis that nitrobenzene's carcinogenicity may not be driven by a direct genotoxic mode of action. tandfonline.com

In contrast, studies on dichloronitrobenzene isomers suggest a potential for genotoxicity. 2,5-Dichloronitrobenzene, for example, is suggested to have some genotoxic potential based on in vitro studies. industrialchemicals.gov.au However, for 2,4-dichloro-1-nitrobenzene and 1,4-dichloro-2-nitrobenzene (B41259), there is insufficient evidence from available data to meet the criteria for hazard classification regarding mutagenicity. gezondheidsraad.nl

Various in vitro assays are employed to assess the genotoxic and mutagenic potential of these types of compounds. The micronucleus test and the alkaline single-cell gel electrophoresis (Comet) assay on human lymphocytes are common methods used to detect mutagenic activity (chromosome damage) and genotoxicity (DNA breaks), respectively. nih.govnih.gov Studies on short-chain chlorinated hydrocarbons using these methods have shown that some compounds can induce a low but statistically significant mutagenic activity or a strong DNA damaging effect. nih.govnih.gov

| Compound | Assay Type | Result | Reference |

| Nitrobenzene | Bacterial Mutation Assays | Negative | nih.gov |

| Nitrobenzene | Unscheduled DNA Synthesis (UDS) | Negative | nih.gov |

| 2,5-Dichloronitrobenzene | In vitro studies | Potential for genotoxicity | industrialchemicals.gov.au |

| 1,3-Dichloropropene | In vivo DNA Damage Assay | Positive (DNA fragmentation) | nih.gov |

| 1,3-Dichloropropene | In vivo Micronucleus Assay | Negative | nih.gov |

Carcinogenicity Research (as related to analogous nitrobenzenes)

The carcinogenic potential of this compound is inferred from studies on analogous nitrobenzene compounds. Nitrobenzene itself is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). nih.govwww.gov.ukcdc.gov This is based on sufficient evidence from studies in experimental animals where inhalation exposure caused tumors at multiple sites, including the liver, kidney, thyroid, and lungs. nih.govwww.gov.uk The carcinogenic mode of action for nitrobenzene is considered to be multifactorial and likely non-genotoxic, possibly involving free radicals, inflammation, and epigenetic changes. tandfonline.com

Similarly, other chlorinated nitrobenzenes have demonstrated carcinogenic properties in animal models. 2,5-Dichloronitrobenzene has been shown to induce liver and kidney tumors in rats and mice, leading to its classification by IARC as "Possibly carcinogenic to humans" (Group 2B). industrialchemicals.gov.au Furthermore, the Health Council of the Netherlands has recommended that 2,4-dichloro-1-nitrobenzene and 1,4-dichloro-2-nitrobenzene be classified as substances considered to be carcinogenic to humans (Category 1B). gezondheidsraad.nl

These findings in analogous compounds underscore the importance of investigating the carcinogenic potential of other substituted nitrobenzenes like this compound. The pattern of tumor induction in organs such as the liver and kidney appears to be a consistent finding for this class of chemicals in long-term animal bioassays.

| Compound | Agency/Organization | Carcinogenicity Classification | Reference |

| Nitrobenzene | IARC | Group 2B (Possibly carcinogenic to humans) | www.gov.ukcdc.gov |

| Nitrobenzene | NTP | Reasonably anticipated to be a human carcinogen | nih.govcdc.gov |

| Nitrobenzene | U.S. EPA | Likely human carcinogen | cdc.gov |

| 2,5-Dichloronitrobenzene | IARC | Group 2B (Possibly carcinogenic to humans) | industrialchemicals.gov.au |

| 2,4-Dichloro-1-nitrobenzene | Health Council of the Netherlands | Category 1B (Considered carcinogenic to humans) | gezondheidsraad.nl |

| 1,4-Dichloro-2-nitrobenzene | Health Council of the Netherlands | Category 1B (Considered carcinogenic to humans) | gezondheidsraad.nl |

Biomarkers of Exposure and Effect in Research Models

In toxicological and epidemiological research, biomarkers are crucial for assessing exposure to chemical compounds and for understanding their potential health effects. For nitroaromatic compounds, research has focused on identifying metabolites in biological fluids or direct measurement of the parent compound.

For instance, metabolites of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as 1-aminonaphthalene, 2-aminonaphthalene, and 1-aminopyrene, have been investigated as potential urinary biomarkers of exposure to vehicle exhaust. nih.gov The development of biomarkers for PAHs and related compounds more broadly includes the measurement of urinary metabolites as well as the detection of protein and DNA adducts, which can serve as indicators of an effective dose reaching target tissues. nih.gov

For nitrobenzene, a direct method of exposure assessment is available through a blood test that measures the concentration of the compound itself. cdc.gov In the case of related dinitrobenzenes, such as 1,3-dinitrobenzene (B52904) (1,3-DNB), the compound and its metabolites have been determined in the blood and urine of research animals. cdc.gov These analytical methods in biological media are essential for correlating external exposure levels with internal dosage and subsequent biological effects in research models.

| Compound Class/Specific Compound | Biomarker Type | Biological Matrix | Reference |

| Nitro-PAHs | Metabolites (e.g., 1-aminopyrene) | Urine | nih.gov |

| PAHs and related compounds | Metabolites, DNA adducts | Urine, Tissues | nih.gov |

| Nitrobenzene | Parent Compound | Blood | cdc.gov |

| 1,3-Dinitrobenzene | Parent Compound & Metabolites | Blood, Urine | cdc.gov |

Analytical Methods for Environmental Monitoring and Biological Matrices (e.g., GC/MS)

The detection and quantification of halogenated nitrobenzenes in environmental and biological samples require sensitive and specific analytical methods. Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is a cornerstone technique for this purpose due to its high resolution and definitive identification capabilities.

For environmental matrices such as water, soil, and air, various methods have been established. GC is frequently combined with several types of detectors, including flame ionization detection (FID), electron capture detection (ECD), and MS. cdc.govwho.int For analyzing water samples, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC/MS provide high sensitivity, with detection limits for nitrobenzene reported in the sub-microgram per liter (μg/L) range. researchgate.net High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-performance liquid chromatography (UPLC) are also effective for analyzing nitroaromatic compounds in water samples, offering rapid and sensitive analysis. cdc.govykcs.ac.cn

In biological matrices, these methods are adapted to handle the complexity of samples like blood and urine. Methods for detecting 1,3-dinitrobenzene and its metabolites in rodent blood and urine include high-resolution gas chromatography (HRGC) with ECD, HPLC, and GC/MS. cdc.gov Thin-layer chromatography (TLC) has also been developed as a screening method for detecting nitrobenzene in biological materials. ijcps.org These analytical techniques are fundamental for monitoring environmental contamination and for conducting toxicokinetic studies in research models.

| Analytical Method | Sample Matrix | Target Analyte(s) | Typical Detection Limit | Reference |

| HS-SPME/GC-MS | Environmental Water | Nitrobenzene, Aniline (B41778) | 0.50 μg/L | researchgate.net |

| UPLC-UV/Fluorescence | Environmental Water | Nitrobenzene, Aniline | 0.194 μg/L | ykcs.ac.cn |

| GC/FID | Air | Nitrobenzene | 0.02 mg/sample | who.int |

| HRGC/ECD | Biological (Blood, Urine) | 1,3-Dinitrobenzene | Not specified | cdc.gov |

| HPLC/UV | Water | Nitrobenzene compounds | Not specified | cdc.gov |

| TLC | Biological Materials | Nitrobenzene | ~5 µg | ijcps.org |

Future Perspectives and Emerging Research Areas for 1,3 Dichloro 2,4 Difluoro 5 Nitrobenzene

Exploration of Novel Reactivity and Catalysis

The reactivity of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene is largely dictated by the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Future research is poised to exploit this reactivity in innovative ways through the development of novel catalytic systems.

Organocatalysis: A significant emerging area is the use of organocatalysts to achieve highly selective transformations of polychlorinated aromatic compounds. These metal-free catalysts offer a more sustainable alternative to traditional metal-based catalysts and can be designed to control regioselectivity and stereoselectivity in complex reactions. Future studies will likely focus on designing chiral organocatalysts that can facilitate asymmetric synthesis, using this compound as a scaffold to build complex, enantiomerically pure molecules.

Photocatalysis: Visible-light photocatalysis is another frontier with the potential to unlock new reaction pathways. By utilizing light energy, it may be possible to activate the C-Cl or C-F bonds under mild conditions, enabling novel cross-coupling reactions that are not feasible with conventional thermal methods. Research in this area could lead to the development of more energy-efficient synthetic routes to high-value compounds.

A summary of potential research directions in novel reactivity and catalysis is presented below:

| Research Area | Focus | Potential Outcome |

| Organocatalysis | Development of chiral catalysts for asymmetric SNAr reactions. | Synthesis of enantiomerically pure pharmaceuticals and agrochemicals. |

| Photocatalysis | Activation of C-Halogen bonds using visible light for cross-coupling. | Energy-efficient and novel synthetic transformations under mild conditions. |

| Flow Chemistry | Implementation of continuous flow reactors for SNAr reactions. | Improved reaction control, safety, and scalability of processes. |

Integration with Supramolecular Chemistry and Nanotechnology

The presence of multiple halogen atoms on the benzene (B151609) ring of this compound opens up possibilities for its use in supramolecular chemistry and nanotechnology, primarily through the formation of halogen bonds.

Crystal Engineering: Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. researchgate.net By systematically studying the halogen bonding interactions of this compound and its derivatives, researchers can design and construct novel crystalline materials with tailored architectures and properties, such as porous organic frameworks or co-crystals with specific electronic or optical characteristics.

Self-Assembled Monolayers: On surfaces, halogenated aromatic compounds can form highly ordered self-assembled monolayers. researchgate.netarxiv.org Future investigations could explore the use of this compound as a building block for functional surfaces, where the orientation and packing of the molecules can be controlled to create specific surface properties for applications in sensing, electronics, and catalysis.

Advanced Materials Applications Beyond Current Scope

The unique combination of fluorine and chlorine atoms, along with the nitro group, suggests that this compound could be a precursor to a range of advanced materials with specialized properties.

Fluorinated Liquid Crystals: Fluorine-containing liquid crystals are known for their desirable properties in display technologies, such as low viscosity and high dielectric anisotropy. researchgate.netnih.gov The rigid core of this compound, once appropriately functionalized, could be incorporated into novel liquid crystalline structures. Research in this direction would involve the synthesis of derivatives with mesogenic properties and the characterization of their phase behavior and electro-optical performance.

High-Performance Polymers: The high thermal stability and chemical resistance often associated with fluorinated and chlorinated aromatic compounds make them attractive monomers for high-performance polymers. Future work could focus on the polymerization of derivatives of this compound to create new polymers with exceptional thermal stability, flame retardancy, and resistance to chemical degradation for use in demanding aerospace, automotive, and electronics applications.

Targeted Synthesis of Complex Bioactive Molecules

While already used as an intermediate, the full potential of this compound in the targeted synthesis of complex, next-generation bioactive molecules is yet to be fully realized. Emerging synthetic methodologies, particularly those involving biocatalysis, are set to change this.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. nih.govnih.gov Enzymes can be used to perform highly specific transformations on the this compound core, such as regioselective hydroxylation or reduction of the nitro group, which would be challenging to achieve with conventional chemical methods. oaepublish.com This would provide access to a wider range of functionalized intermediates for the synthesis of novel drug candidates.

Biotransformation: The use of whole-cell microorganisms to modify the structure of this compound is a promising green chemistry approach. universiteitleiden.nl Microorganisms can harbor a vast array of enzymes capable of performing complex reactions under mild, aqueous conditions. researchgate.net Research in this area would involve screening microbial strains for their ability to transform the starting material into valuable, more complex chiral building blocks for pharmaceuticals.

| Synthetic Approach | Key Advantage | Potential Application |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity of enzymatic reactions. | Access to novel, complex pharmaceutical intermediates. |

| Biotransformation | Use of whole-cell catalysts in environmentally benign conditions. | Green synthesis of chiral building blocks. |

| Directed Evolution | Engineering enzymes for specific transformations. | Tailored biocatalysts for desired products. |

Development of Sustainable Production Methods

The future production of this compound and its derivatives will increasingly be guided by the principles of green chemistry to minimize environmental impact.

Green Chemistry Metrics: The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, will be crucial in evaluating and optimizing the sustainability of existing and new synthetic routes. mdpi.com Future research will focus on developing new synthetic pathways that score favorably on these metrics, for instance, by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Alternative Solvents and Catalysts: A key area of development will be the replacement of conventional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids, supercritical fluids, or even water. rsc.org Concurrently, the development of recyclable heterogeneous catalysts will be prioritized to simplify product purification and reduce catalyst waste.

Comprehensive Environmental Impact Assessment Methodologies

As the applications of this compound expand, a thorough understanding of its environmental fate and potential toxicity becomes imperative.

Biodegradation Pathways: Research into the microbial degradation of chlorinated nitroaromatic compounds is ongoing. nih.govresearchgate.net Future studies will need to specifically investigate the biodegradation pathways of this compound to determine its persistence in the environment and to identify microorganisms capable of its remediation. The presence of both chlorine and fluorine atoms may present unique challenges and opportunities for bioremediation. nih.gov

Computational Toxicology: In silico methods, such as quantitative structure-activity relationship (QSAR) models, are becoming increasingly important for predicting the toxicological properties of chemicals. mdpi.comnih.gov Future research will involve developing and validating computational models to assess the potential toxicity of this compound and its degradation products, thereby guiding safer design of new derivatives and minimizing the need for extensive animal testing.

Life Cycle Assessment (LCA): A holistic approach to environmental impact assessment involves conducting a full life cycle assessment of the compound, from raw material extraction to end-of-life disposal. mdpi.comsecure-platform.com Future LCAs will provide a comprehensive picture of the environmental footprint of this compound, enabling the identification of hotspots in its life cycle and guiding the development of more sustainable practices.

Q & A

Q. What are the optimal synthetic routes for 1,3-dichloro-2,4-difluoro-5-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated nitroaromatics like this compound often involves halogenation and nitration steps. A validated approach for analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) employs acyl chloride formation using oxalyl chloride or thionyl chloride in dichloromethane (DCM) or 1,2-dichloroethane (DCE) with catalytic DMF. Key factors include:

Q. Table 1: Comparison of Synthetic Methods

| Reagent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxalyl chloride | DCE | DMF | 3 | ~85 | |

| Thionyl chloride | DCM | DMF | 3 | ~70 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for identifying substitution patterns. For example, fluorine atoms induce distinct splitting in aromatic proton signals due to coupling (e.g., ) .

- Exact Mass Spectrometry : Confirms molecular formula (C₆H₂Cl₂F₂NO₂; exact mass: 192.9742) .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry .

Q. Table 2: Key Spectral Features

| Technique | Key Observations | Reference |

|---|---|---|

| ¹⁹F NMR | Two distinct fluorine environments | |

| Exact Mass | 192.9742 (M⁺) | |

| X-ray | Planar aromatic ring geometry |

Q. How should the compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store at -80°C in anhydrous, inert atmospheres to prevent hydrolysis of nitro and halogen groups. Avoid repeated freeze-thaw cycles .

- Degradation Indicators : Discoloration (yellow to brown) and gas evolution suggest decomposition. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electronic effects. Key applications:

Q. What strategies resolve contradictions in regioselectivity observed in substitution reactions?

Methodological Answer: Conflicting regioselectivity (e.g., para vs. meta substitution) can arise from competing electronic effects. To resolve:

Q. How do solvent and catalyst choices influence reaction pathways in further functionalization?

Methodological Answer:

Q. What advanced analytical methods elucidate decomposition products under varying conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.